N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the nitrogen atom and a 1H-indol-3-ylsulfanyl moiety linked via a sulfur atom to the acetamide backbone. This compound combines pharmacophoric elements of indole (a heterocyclic aromatic system with known bioactivity) and chloro-methoxy-substituted aryl groups, which are often associated with enhanced lipophilicity and target binding .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15-7-6-11(18)8-14(15)20-17(21)10-23-16-9-19-13-5-3-2-4-12(13)16/h2-9,19H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYOVBJKPFTHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Indolylsulfanyl Intermediate: The synthesis begins with the preparation of the indolylsulfanyl intermediate. This is achieved by reacting indole with a suitable thiolating agent under controlled conditions.
Acetamide Formation: The indolylsulfanyl intermediate is then reacted with 5-chloro-2-methoxyphenyl acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Discussion of Structural-Bioactivity Relationships
- Indole vs.
- Chloro-Methoxy Substitution : The 5-chloro-2-methoxyphenyl group enhances lipophilicity, likely improving blood-brain barrier penetration compared to unsubstituted analogs .
- Sulfanyl Linker : The -S- bridge in the target compound may confer redox activity or susceptibility to metabolic oxidation, contrasting with the more stable sulfonyl or ether linkages in compounds like 7d or WH7 .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a chloro-substituted methoxyphenyl group and an indolylsulfanyl moiety attached to an acetamide backbone. The synthesis typically involves the following steps:
- Formation of Indolylsulfanyl Intermediate : Indole is reacted with a thiolating agent.
- Acetamide Formation : The indolylsulfanyl intermediate is coupled with 5-chloro-2-methoxyphenyl acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Case Studies and Findings
- Cytotoxicity Assays : The compound was evaluated using MTT assays against several cancer cell lines including MCF7 (breast cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). Results indicated IC50 values ranging from 0.67 µM to 3.45 µM, showcasing its potency compared to standard drugs like doxorubicin .
- Mechanism of Action : The compound appears to exert its anticancer effects through the inhibition of specific enzymes involved in cell proliferation and interaction with cellular signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Research Findings
-
Antimicrobial Screening : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Bacterial Strain MIC (µg/mL) Reference Staphylococcus aureus 15 Escherichia coli 20
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated, particularly in models of acute inflammation.
Experimental Evidence
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:
- Step 1 : Reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride to form the acetamide backbone.
- Step 2 : Introducing the indole-3-thiol moiety via a thioether linkage under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
Yield optimization strategies include using anhydrous solvents, controlled temperature gradients, and catalytic agents like triethylamine to minimize side reactions. Purity is confirmed via TLC and recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C-NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for indole and chlorophenyl groups) and acetamide NH (δ ~10.2 ppm).
- IR : Confirm C=O stretching (~1700 cm⁻¹) and S-C absorption (~725 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 371 [M+H]⁺) and fragmentation patterns consistent with thioether cleavage.
Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data (e.g., LOX vs. COX-2 selectivity) for this compound?
- Methodological Answer : Discrepancies in inhibition profiles often arise from assay conditions. To address this:
- Assay Standardization : Use recombinant enzymes (e.g., human LOX-5 or COX-2) under identical buffer/pH conditions.
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Molecular Docking : Validate binding modes using software like AutoDock Vina, focusing on interactions with catalytic residues (e.g., Tyr-355 in COX-2). Adjust substituents (e.g., methoxy vs. ethyl groups) to modulate selectivity .
Q. What strategies improve the metabolic stability of this compound in microsomal assays, and how can in silico tools guide optimization?
- Methodological Answer :
- MetaSite Analysis : Predict metabolic soft spots (e.g., indole sulfur oxidation or O-demethylation). Introduce electron-withdrawing groups (e.g., fluorine) or polar substituents (e.g., glycine) to block CYP3A4/2D6-mediated degradation.
- Microsomal Stability Testing : Incubate with rat/human liver microsomes + NADPH, monitoring parent compound depletion via LC-MS. Half-life improvements (>2× baseline) indicate successful design .
Q. How can crystallography and DFT calculations elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to identify key intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize bioactive conformations.
- DFT Calculations : Compute HOMO-LUMO gaps and electrostatic potential maps (MESP) to correlate electronic properties with biological activity. For example, a smaller HOMO-LUMO gap (~4.5 eV) correlates with enhanced LOX inhibition .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) for structurally similar analogs?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups) by acquiring spectra at 25°C vs. 60°C.
- COSY/NOESY : Identify through-space couplings to confirm substituent orientations (e.g., indole C3-thioether vs. C2-isomers).
- Comparative Analysis : Cross-reference with published analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to validate assignments .
Functional Group Modification Strategies
Q. What functional group substitutions enhance the compound’s solubility without compromising bioactivity?
- Methodological Answer :
- Polar Substituents : Replace methoxy with morpholino or piperazinyl groups to improve aqueous solubility.
- Prodrug Design : Introduce ester or glycoside moieties at the acetamide nitrogen, which hydrolyze in vivo to release the active form.
- SAR Testing : Evaluate logP changes via HPLC and bioactivity in cell-based assays (e.g., IC₅₀ shifts <10% indicate retained potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
